molecular formula C15H15N5O B4227938 5,7-DIMETHYL-N-(2-PYRIDYLMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

5,7-DIMETHYL-N-(2-PYRIDYLMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B4227938
M. Wt: 281.31 g/mol
InChI Key: GYQNQDXTWACAMC-UHFFFAOYSA-N
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Description

5,7-DIMETHYL-N-(2-PYRIDYLMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a compound belonging to the pyrazolo[1,5-a]pyrimidine family.

Properties

IUPAC Name

5,7-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O/c1-10-7-11(2)20-14(18-10)8-13(19-20)15(21)17-9-12-5-3-4-6-16-12/h3-8H,9H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQNQDXTWACAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)C(=O)NCC3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5,7-DIMETHYL-N-(2-PYRIDYLMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves a multi-step process. One common method starts with the preparation of β-enaminones via a solvent-free condensation reaction of methyl ketones with an excess of N,N-dimethylformamide-dimethylacetal under microwave irradiation . The resulting β-enaminones are then cyclized to form the pyrazolo[1,5-a]pyrimidine core. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

5,7-DIMETHYL-N-(2-PYRIDYLMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5,7-DIMETHYL-N-(2-PYRIDYLMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 5,7-DIMETHYL-N-(2-PYRIDYLMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE include other pyrazolo[1,5-a]pyrimidine derivatives such as 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine and 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one . These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and applications. The unique combination of the pyrazolo[1,5-a]pyrimidine core with the 2-pyridinylmethyl and carboxamide groups in this compound contributes to its distinct photophysical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-DIMETHYL-N-(2-PYRIDYLMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
5,7-DIMETHYL-N-(2-PYRIDYLMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

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